Fmoc-Ala-OPfp

Catalog No.
S801992
CAS No.
86060-86-8
M.F
C24H16F5NO4
M. Wt
477.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ala-OPfp

CAS Number

86060-86-8

Product Name

Fmoc-Ala-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Molecular Formula

C24H16F5NO4

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1

InChI Key

CJXZXBGKOSXBFR-NSHDSACASA-N

SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Ala-OPfp;86060-86-8;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alaninePentafluorophenylEster;Fmoc-L-alaninepentafluorophenylester;L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;47438_ALDRICH;SCHEMBL7650015;47438_FLUKA;CTK8B2475;MolPort-003-934-106;ANW-38270;CF-775;ZINC71788063;AKOS015853398;AKOS015902407;RTR-026833;VA50642;N-Fmoc-L-alaninePentafluorophenylEster;AK-81169;BP-20543;KB-302483;TR-026833;4CH-021385;F0684;FT-0629873

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Ala-OPfp, or N-(9-fluorenylmethoxycarbonyl)-L-alanine-phenylphosphonate, is a chemical compound with the molecular formula C24H16F5NO4 and a molecular weight of 445.39 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino acid alanine, along with a phenylphosphonate moiety. This compound is characterized by its solid form and is typically white to light yellow in color. Fmoc-Ala-OPfp is primarily used in peptide synthesis due to its ability to act as an activated ester, facilitating the coupling of amino acids in solid-phase peptide synthesis.

Fmoc-Ala-OPfp might exhibit some potential hazards:

  • Mild irritant: The compound could potentially irritate skin and eyes upon contact.
  • Respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.
  • Proper handling required: Standard laboratory practices for handling organic compounds should be followed when working with Fmoc-Ala-OPfp.

Peptide Synthesis:

Fmoc-Ala-OPfp is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used technique to build peptides in a controlled and efficient manner. It contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amine (NH₂) group of the L-alanine amino acid during the synthesis process, allowing the selective formation of peptide bonds between other amino acids. Once the peptide sequence is complete, the Fmoc group can be selectively removed under mild acidic conditions, revealing the free amine group essential for peptide function.
  • Pentafluorophenyl (OPfp) activating group: This group facilitates the formation of peptide bonds between Fmoc-Ala-OPfp and other amino acids. It readily reacts with the free amine group of another amino acid, forming a stable amide bond, which is the backbone linkage in peptides.

The combination of these functionalities makes Fmoc-Ala-OPfp a versatile building block for constructing various peptide sequences.

Research Applications:

Fmoc-Ala-OPfp finds application in diverse research areas due to its role in peptide synthesis. Here are some examples:

  • Development of therapeutic peptides: Researchers utilize Fmoc-Ala-OPfp to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or peptides targeting specific diseases.
  • Investigating protein function: Scientists can synthesize peptides containing specific amino acid sequences to study their interactions with other molecules or their role in specific biological processes. Fmoc-Ala-OPfp can be crucial for incorporating the alanine amino acid into these research peptides.
  • Understanding protein-protein interactions: By synthesizing peptides mimicking specific protein-binding domains, researchers can gain insights into how proteins interact with each other, which is crucial for understanding various cellular processes. Fmoc-Ala-OPfp can be used to incorporate alanine residues into these peptides for studying protein-protein interactions.
, particularly in the context of peptide synthesis:

  • Coupling Reactions: As an activated ester, Fmoc-Ala-OPfp can couple with amines, particularly in the presence of additives such as hydroxybenzotriazole (HOBt) to enhance the reaction rate and yield.
  • Deprotection: The Fmoc group can be removed using basic conditions, typically involving piperidine or other amines, which allows for the liberation of the amino group for further reactions .
  • Phosphorylation: The phenylphosphonate moiety can participate in phosphorylation reactions, making it useful for introducing phosphate groups into peptides.

While specific biological activity data for Fmoc-Ala-OPfp is limited, compounds containing alanine are known to play significant roles in various biological processes. Alanine itself is a non-essential amino acid involved in protein synthesis and metabolism. The introduction of the Fmoc and phenylphosphonate groups may enhance interactions with biological systems, although further studies would be required to elucidate specific activities.

The synthesis of Fmoc-Ala-OPfp generally involves several steps:

  • Formation of Fmoc-Alanine: This is typically achieved by reacting alanine with Fmoc chloride in a suitable solvent such as dichloromethane.
  • Phosphonation: The Fmoc-alanine is then reacted with phenylphosphonic acid or its derivatives under acidic or basic conditions to form Fmoc-Ala-OPfp.
  • Purification: The final product is purified using techniques such as chromatography to isolate high-purity Fmoc-Ala-OPfp .

Fmoc-Ala-OPfp has several applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its ability to facilitate efficient coupling reactions.
  • Proteomics: The compound can be utilized in proteomic studies where specific labeling or modification of peptides is required.
  • Drug Development: Its unique structure allows for modifications that can lead to novel therapeutic agents.

Interaction studies involving Fmoc-Ala-OPfp focus on its coupling efficiency and reactivity with various amines and other nucleophiles. Research indicates that the presence of the phenylphosphonate group enhances reactivity compared to standard carboxylic acid derivatives, making it a valuable tool in peptide chemistry .

Several compounds are structurally or functionally similar to Fmoc-Ala-OPfp:

Compound NameStructure TypeUnique Features
Fmoc-L-AlanineAmino Acid DerivativeBasic structure similar but lacks phosphonate group
Fmoc-GlycineAmino Acid DerivativeSmaller side chain; less steric hindrance
Fmoc-L-LeucineAmino Acid DerivativeLarger side chain; impacts peptide folding
Boc-Ala-OPfpAmino Acid DerivativeUses Boc protecting group instead of Fmoc

Uniqueness of Fmoc-Ala-OPfp

Fmoc-Ala-OPfp's combination of an alanine backbone with a phenylphosphonate moiety sets it apart from other common derivatives like Boc-Ala or even other Fmoc derivatives due to its enhanced reactivity and potential applications in phosphorylation.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-alanine pentafluorophenyl ester

Dates

Modify: 2023-08-15

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